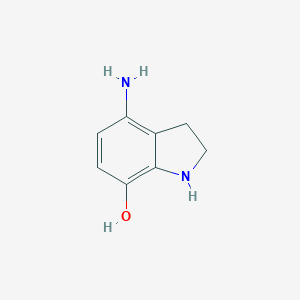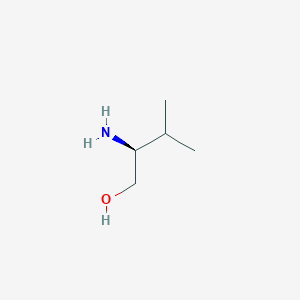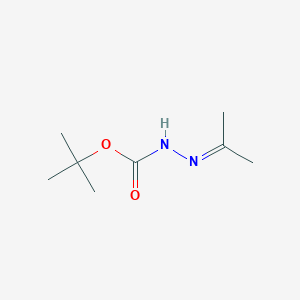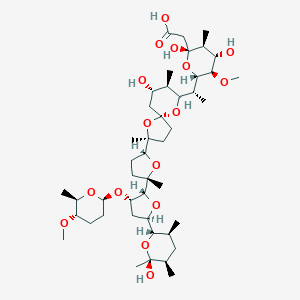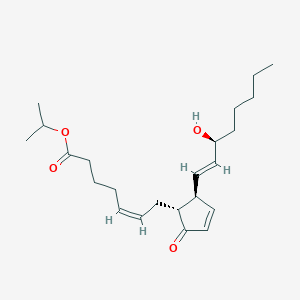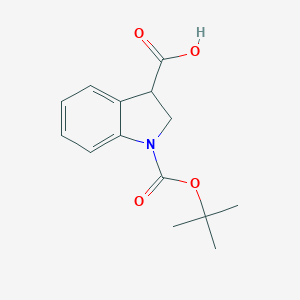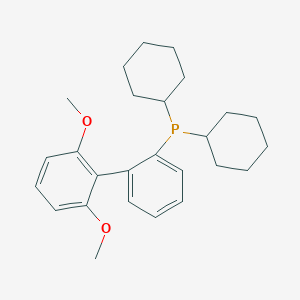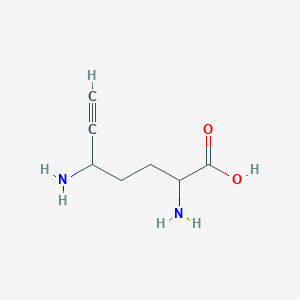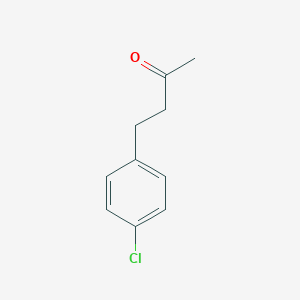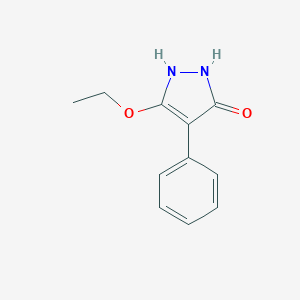
2-アセチルフェニルボロン酸
概要
説明
Synthesis Analysis
The synthesis of 2-acetylphenylboronic acid involves processes that highlight its importance in organic synthesis. For instance, it can be derived through the extensive intermolecular hydrogen bonding of molecules with water, producing infinite, two-dimensional molecular layers without intramolecular hydrogen bonding between the ortho C=O and (HO)2B substituents (Ganguly, Meyers, & Robinson, 2003). Additionally, its role as a chiral derivatizing agent in the determination of ee of 1,2-diols via NMR spectroscopy illustrates the compound's versatility in synthetic organic chemistry (Caselli et al., 2003).
科学的研究の応用
鈴木・宮浦クロスカップリング反応
2-アセチルフェニルボロン酸は、鈴木・宮浦クロスカップリング反応の反応物として使用されます . この反応は、有機ホウ素酸と有機ハロゲン化物を反応させることで炭素-炭素結合を形成する、パラジウム触媒によるクロスカップリングプロセスの一種です .
ロジウム触媒によるイナミドの環化
この化合物は、ロジウム触媒によるイナミドの環化に関与しています . このプロセスは、様々な複雑な有機化合物の合成に使用されます .
ヒドロキシ基の一時的なマスキング
2-アセチルフェニルボロン酸は、ヒドロキシ基の一時的なマスキングに使用されます . これは、他の反応を先に実行できるように、特定の官能基が反応しないようにするために、有機合成で使用される技術です .
4. カチオン性パラジウム錯体触媒によるジアステレオ選択的タンデム環化 これは、カチオン性パラジウム錯体触媒によるジアステレオ選択的タンデム環化に使用されます <a aria-label="2: 4. Cationic Palladium Complex-Catalyzed Diastereoselective Tandem Annulation" data-citationid="f0b09845-5bba-da07-c645-17bfbf8f0a55-30" h="ID=SERP,5015.1" href="https://www.thermof
作用機序
Target of Action
2-Acetylphenylboronic acid is an organic compound that primarily targets carbonyl compounds and alkenes in organic synthesis . It is used as a boron catalyst in these reactions .
Mode of Action
The compound interacts with its targets through boron-catalyzed reactions . Specifically, phenylboronic acid compounds like 2-acetylphenylboronic acid can react with carbonyl compounds and alkenes to form new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by 2-acetylphenylboronic acid is the formation of new carbon-carbon bonds in organic synthesis . This process is facilitated by the boron catalyst, which allows for the reaction between phenylboronic acid compounds and carbonyl compounds or alkenes .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
The result of 2-acetylphenylboronic acid’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of organic molecules, including aromatic ethers, ketones, and alkenes .
Action Environment
The action of 2-acetylphenylboronic acid can be influenced by various environmental factors. For instance, the reaction with carbonyl compounds and alkenes typically occurs in an organic solvent at room temperature . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
2-Acetylphenylboronic acid has been used in the development of targeted antibiotics via phage display . It has also been used in the development of reversible covalent inhibitors via phage display for a protein of interest . These developments suggest that 2-Acetylphenylboronic acid has potential applications in the fields of medicine and biotechnology .
特性
IUPAC Name |
(2-acetylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAOVABYLXQUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370200 | |
| Record name | 2-Acetylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308103-40-4 | |
| Record name | 2-Acetylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308103-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-APBA displays a unique reactivity profile, readily forming iminoboronates with α-nucleophiles like semicarbazide and hydrazide derivatives at neutral pH. [, ] This interaction is highly selective, outcompeting reactions with other biomolecules. [] The resulting diazaborine conjugates, formed through a rearrangement, exhibit remarkable stability under physiological conditions. [] This stability makes 2-APBA an attractive tool for labeling biomolecules, as demonstrated by its use in tagging bacterial pathogens. [] Moreover, the reversible nature of iminoboronate formation allows for dynamic conjugation, offering potential in developing switchable systems. []
A: 2-Acetylphenylboronic acid (2-APBA) has the molecular formula C8H9BO3 and a molecular weight of 163.96 g/mol. [] The structure reveals an ortho relationship between the boronic acid (-B(OH)2) and acetyl (-COCH3) substituents on the aromatic ring. This specific arrangement facilitates intramolecular interactions crucial for its reactivity. []
A: 2-APBA demonstrates excellent compatibility with complex biological media, enabling its use for bioconjugation in challenging environments like blood serum and cell lysates. [] Furthermore, 2-APBA exhibits good stability against oxidation, a property not shared by all boron-containing compounds. [] This enhanced stability makes it suitable for applications requiring long-term monitoring or stability in oxidizing environments.
A: The boronic acid moiety in 2-APBA can act as a Lewis acid catalyst. [] This catalytic activity significantly accelerates the formation of imines with α-nucleophiles, leading to faster conjugation rates compared to reactions lacking the boronic acid. [] This property is key to its use in bioorthogonal chemistry, enabling rapid labeling and modification of biomolecules in their native environments.
A: While 2-APBA itself is a potent bioconjugation reagent, research has explored derivatives with enhanced properties. For example, incorporating 2-APBA into coumarin scaffolds yields fluorogenic probes. [] Upon reacting with semicarbazide, these probes exhibit significantly enhanced fluorescence, enabling sensitive detection of target molecules. [] This highlights how structural modifications can be tailored to impart specific functionalities, expanding the utility of the core 2-APBA scaffold.
A: 2-APBA conjugates, particularly the diazaborines formed with semicarbazides, exhibit notable stability in physiological conditions. [] This inherent stability simplifies formulation requirements compared to more labile conjugates. Additionally, the use of 2-APBA in phage display libraries showcases its compatibility with peptide-based constructs, opening avenues for targeted delivery approaches. [, ]
A: Research highlights the successful application of 2-APBA conjugates in various biological settings. For example, 2-APBA linked to a ubiquicidin fragment exhibited enhanced bacterial targeting compared to the unmodified peptide in a mouse infection model. [] This demonstrates the potential of 2-APBA conjugates for in vivo imaging and therapeutic development. Additionally, 2-APBA-modified peptides displayed potent and specific inhibition of sortase A in live cells, highlighting their potential as tools for studying biological processes. []
A: The ability of 2-APBA to rapidly and selectively react with specific functional groups makes it attractive for targeted drug delivery. One example is the development of peptide-based probes incorporating 2-APBA for targeting bacterial pathogens. [] By screening phage libraries displaying 2-APBA modified peptides, researchers identified highly specific binders for Staphylococcus aureus and Acinetobacter baumannii strains. [] These peptides can be further functionalized with toxins, showcasing their potential as targeted antibiotic agents. []
A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B NMR, is instrumental in characterizing the iminoboronate formation and stability of 2-APBA conjugates. [] This technique provides valuable insights into the dynamic equilibrium between the conjugated and unconjugated forms. Additionally, fluorescence spectroscopy is used to evaluate the effectiveness of fluorogenic 2-APBA derivatives designed for sensing applications. [] These methods, along with standard characterization techniques, enable researchers to monitor reaction kinetics, assess conjugate stability, and optimize reaction conditions.
A: The unique properties of 2-APBA have fostered collaborations across various disciplines. Its use in phage display integrates chemistry and molecular biology for developing targeted therapeutics. [, ] The development of fluorogenic 2-APBA probes bridges chemistry with imaging sciences, offering tools for biological research and diagnostics. [] Furthermore, the bioorthogonal nature of 2-APBA-mediated conjugation holds promise for material science applications, enabling the development of dynamic and responsive materials. These collaborations highlight the potential of 2-APBA to drive innovation at the interface of chemistry and biology.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
